molecular formula C16H28Cl2N2O2 B5433967 N-[(3-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride

N-[(3-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride

Cat. No.: B5433967
M. Wt: 351.3 g/mol
InChI Key: KEVMIHFBRPACLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. This compound is characterized by the presence of an ethoxyphenyl group, a morpholine ring, and a propan-1-amine chain. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine typically involves multiple steps. One common route includes the alkylation of 3-ethoxybenzyl chloride with morpholine, followed by the reaction with 3-chloropropan-1-amine. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process. The final product is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the pure dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine or morpholine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-[(3-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(3-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved can include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine
  • N-[(3-chlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine
  • N-[(3-fluorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine

Uniqueness

N-[(3-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine is unique due to the presence of the ethoxy group, which can influence its lipophilicity and binding affinity to molecular targets. This structural feature may result in distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.2ClH/c1-2-20-16-6-3-5-15(13-16)14-17-7-4-8-18-9-11-19-12-10-18;;/h3,5-6,13,17H,2,4,7-12,14H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVMIHFBRPACLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNCCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.